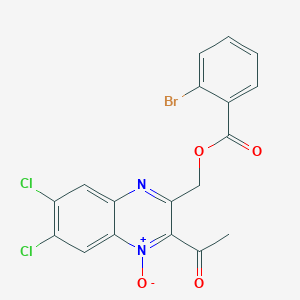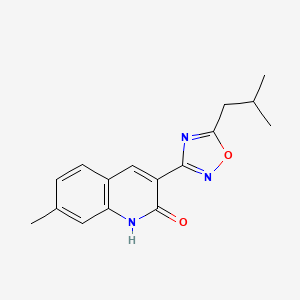
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide, also known as HMQP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and neurodegeneration. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer and neuroprotective properties, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide has also been shown to have antioxidant and anti-inflammatory effects. It has been suggested that these effects may contribute to its overall therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, its solubility in water is limited, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide. One area of interest is its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide and to identify any potential side effects associated with its use. Finally, the development of more efficient synthesis methods for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide could make it more accessible for use in future research.
Métodos De Síntesis
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-6-methylquinoline with propylamine and pivaloyl chloride. The resulting product is purified through column chromatography to obtain N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide in its pure form.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anti-cancer properties, specifically in inhibiting the growth of breast cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylpivalamide has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-6-9-21(18(23)19(3,4)5)12-15-11-14-10-13(2)7-8-16(14)20-17(15)22/h7-8,10-11H,6,9,12H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIARJNTMLYXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


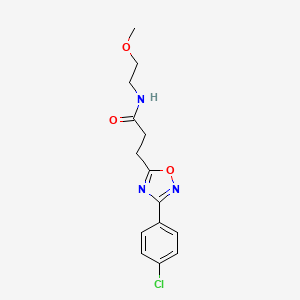
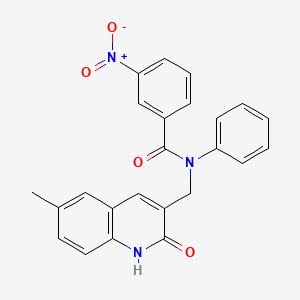
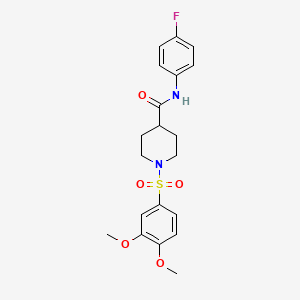

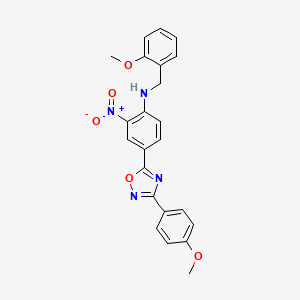



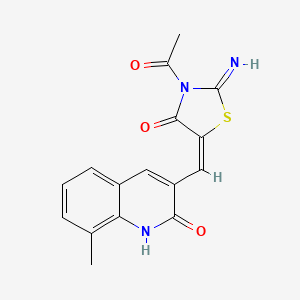

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)
